molecular formula C19H19BrN4O4S B280845 2-{[(4-bromophenyl)sulfonyl]amino}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

2-{[(4-bromophenyl)sulfonyl]amino}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

Katalognummer B280845
Molekulargewicht: 479.3 g/mol
InChI-Schlüssel: SJIXCQLIUYHKCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[(4-bromophenyl)sulfonyl]amino}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BAY 43-9006 and Sorafenib, which is a FDA-approved drug used for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. In

Wirkmechanismus

The mechanism of action of 2-{[(4-bromophenyl)sulfonyl]amino}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide involves the inhibition of multiple signaling pathways involved in tumor growth and angiogenesis. Sorafenib inhibits the activity of RAF kinases, which are involved in the MAPK/ERK signaling pathway, and VEGFR and PDGFR, which are involved in angiogenesis. By inhibiting these pathways, Sorafenib can prevent tumor growth and angiogenesis, leading to the inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects:
2-{[(4-bromophenyl)sulfonyl]amino}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide has been shown to have various biochemical and physiological effects. Sorafenib has been shown to inhibit the activity of RAF kinases, which are involved in the MAPK/ERK signaling pathway, and VEGFR and PDGFR, which are involved in angiogenesis. Inhibition of these pathways can lead to the inhibition of tumor growth and angiogenesis, leading to the inhibition of tumor growth and metastasis.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-{[(4-bromophenyl)sulfonyl]amino}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide in lab experiments include its multitargeted kinase inhibition activity, which can be useful in studying various signaling pathways involved in tumor growth and angiogenesis. However, the limitations of using Sorafenib in lab experiments include its potential toxicity and off-target effects, which can affect the interpretation of the results.

Zukünftige Richtungen

There are several future directions for the use of 2-{[(4-bromophenyl)sulfonyl]amino}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide in scientific research. One future direction is the development of new Sorafenib analogs with improved pharmacokinetic and pharmacodynamic properties. Another future direction is the identification of new targets for Sorafenib, which can lead to the development of new therapeutic applications. Additionally, Sorafenib can be used in combination with other drugs to enhance its therapeutic efficacy.

Synthesemethoden

The synthesis of 2-{[(4-bromophenyl)sulfonyl]amino}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide involves a multistep process. The initial step involves the reaction of 4-bromobenzenesulfonyl chloride with N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-chloro-3-nitrobenzoic acid in the presence of a reducing agent such as zinc powder to form the final product.

Wissenschaftliche Forschungsanwendungen

2-{[(4-bromophenyl)sulfonyl]amino}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide has been extensively studied for its potential therapeutic applications in various types of cancer. It is a multitargeted kinase inhibitor that targets multiple signaling pathways involved in tumor growth and angiogenesis. Sorafenib has been shown to inhibit the activity of RAF kinases, which are involved in the MAPK/ERK signaling pathway, and VEGFR and PDGFR, which are involved in angiogenesis. This compound has also been studied for its potential in the treatment of other diseases such as psoriasis, rheumatoid arthritis, and systemic lupus erythematosus.

Eigenschaften

Molekularformel

C19H19BrN4O4S

Molekulargewicht

479.3 g/mol

IUPAC-Name

2-[(4-bromophenyl)sulfonylamino]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide

InChI

InChI=1S/C19H19BrN4O4S/c1-13-18(19(26)24(23(13)2)15-6-4-3-5-7-15)22-17(25)12-21-29(27,28)16-10-8-14(20)9-11-16/h3-11,21H,12H2,1-2H3,(H,22,25)

InChI-Schlüssel

SJIXCQLIUYHKCI-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CNS(=O)(=O)C3=CC=C(C=C3)Br

Kanonische SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CNS(=O)(=O)C3=CC=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.